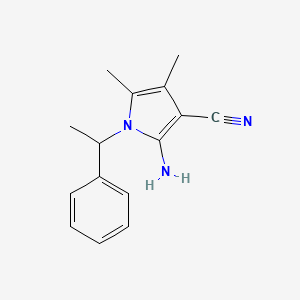

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

説明

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile (CAS: 177570-37-5) is a substituted pyrrole-3-carbonitrile derivative characterized by an amino group at position 2, methyl groups at positions 4 and 5, and a 1-phenylethyl substituent at position 1 of the pyrrole ring . The compound’s nitrile group (-CN) and aromatic substituents contribute to its reactivity and ability to form hydrogen bonds, making it a candidate for drug discovery .

特性

分子式 |

C15H17N3 |

|---|---|

分子量 |

239.32 g/mol |

IUPAC名 |

2-amino-4,5-dimethyl-1-(1-phenylethyl)pyrrole-3-carbonitrile |

InChI |

InChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3 |

InChIキー |

RFMPKXIVILASJR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C |

製品の起源 |

United States |

準備方法

Multi-Component Synthesis via Nitroepoxide Ring-Opening

One of the most efficient and versatile methods for synthesizing N-substituted 2-amino-3-cyano pyrroles, closely related to the target compound, involves a multi-component reaction using nitroepoxides, amines, and malononitrile under basic conditions.

- Reactants: Nitroepoxide (1.0 mmol), amine (1.0 mmol), malononitrile (1.2 mmol), potassium carbonate (1.0 mmol)

- Solvent: Methanol

- Conditions: Stirring at 60 °C for 3 hours

- Workup: Addition of water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and purification by silica gel chromatography (hexanes:ethyl acetate, 15:1)

This method yields N-substituted 2-amino-3-cyano pyrroles with high efficiency (up to 88% yield) and good purity. The reaction proceeds via ring-opening of nitroepoxides, followed by cyclization and substitution steps.

Example Characterization Data for a Related Compound (4a):

| Property | Data |

|---|---|

| Compound | 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile |

| Physical State | Yellow solid |

| Melting Point | 186.3–187.6 °C |

| Yield | 88% |

| ^1H NMR (500 MHz, DMSO) | δ 7.39–7.31 (m, 3H), 7.19–7.05 (m, 5H), 7.00–6.93 (m, 2H), 5.65 (s, 2H), 2.04 (s, 3H) |

| ^13C NMR (125 MHz, DMSO) | δ 148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0, 116.4, 73.6, 11.1 |

| HRMS (ESI) | m/z calcd for C18H15N3+H: 274.1339; found: 274.1340 |

This approach is adaptable to various amines and nitroepoxide derivatives, allowing structural diversification at the N-substituent and pyrrole ring positions.

Zr-Catalyzed Synthesis Using N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls

Another advanced method involves zirconium-catalyzed synthesis of tetrasubstituted pyrroles, which can be adapted for 2-amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile analogues.

- Starting materials: N-acyl α-aminoaldehydes (prepared from α-amino acids) and 1,3-dicarbonyl compounds

- Catalyst: Zirconium chloride (ZrCl4) and Amberlyst-15 resin

- Solvent system: Tetrahydrofuran (THF)/1,4-dioxane and water

- Temperature: Approximately 80 °C

- Yields: Up to 88%

- Stability: Products are hydrolytically and configurationally stable under reaction conditions

This method tolerates a wide variety of substituents on the aminoaldehyde side chain, including alkyl, aryl, heteroaryl, and heteroatom-containing groups, which is advantageous for synthesizing structurally complex pyrroles such as the target compound.

- The N-acyl α-aminoaldehydes are prepared from corresponding α-amino acids, allowing access to chiral and functionalized intermediates.

- The reaction proceeds via condensation and cyclization to form the pyrrole core.

- The method allows for the incorporation of phenylethyl substituents at the nitrogen atom, relevant to the target molecule.

Comparative Summary of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-component nitroepoxide ring-opening | Nitroepoxide, amine, malononitrile | K2CO3, methanol, 60 °C | Up to 88 | High yield, mild conditions, versatile | Requires nitroepoxide precursor |

| Zr-catalyzed synthesis | N-acyl α-aminoaldehydes, 1,3-dicarbonyls | ZrCl4, Amberlyst-15, THF/dioxane/H2O, 80 °C | Up to 88 | Broad substrate scope, stable products | Requires preparation of aminoaldehydes |

| Cycloaddition with PTC | Mercaptoacetic acid derivatives, malononitriles | Tetrabutylammonium bromide, dioxane, K2CO3 | 61–90 | Efficient for aryl-substituted pyrroles | Less direct for complex N-substitution |

化学反応の分析

Types of Reactions

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

科学的研究の応用

Scientific Research Applications

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile serves as a building block in synthesizing complex molecules. Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties . Current research explores its potential as a therapeutic agent.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Forms corresponding oxides.

- Reduction: Converts into different reduced forms.

- Substitution: The amino and phenylethyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The specific reaction conditions and reagents determine the major products.

The biological activity of 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile involves interactions with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor function, with the exact pathways depending on the specific application and structure of the compound.

Related compounds

Other related pyrrole compounds and their applications:

- 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: This compound, with the formula C₇H₉N₃ and a molecular weight of 135.17 g/mol, is also known as 2-Amino-3-cyano-4,5-dimethylpyrrole .

- 2-Amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile: With the molecular formula C15H17N3 and a formula weight of 239.32 .

- 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: This compound has a molecular weight of 211.26200 and a density of 1.127g/cm3 . It has been investigated for antimicrobial and anticancer properties .

作用機序

The mechanism of action of 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

Table 2: Antimicrobial and Anti-inflammatory Activities

Key Insights :

- The 1-phenylethyl group is associated with enhanced antimicrobial activity in both pyrrole and pyridine derivatives, as seen in THTT compounds .

- Methyl groups (vs.

Physicochemical Properties

Table 3: Spectral and Solubility Data

生物活性

2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound belonging to the pyrrole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for various interactions at the molecular level, which can lead to significant therapeutic effects.

- Molecular Formula : C15H17N3

- Molecular Weight : 239.32 g/mol

- CAS Number : 55817-73-7

- IUPAC Name : 2-amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

The biological activity of 2-amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions may influence various cellular pathways including:

- Signal Transduction : Modulating the signaling pathways that control cell proliferation and survival.

- Gene Expression : Affecting the transcription of genes involved in cell cycle regulation and apoptosis.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that similar pyrrole derivatives can inhibit cancer cell growth. For instance, compounds with structural similarities demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that 2-amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile could be explored for its anticancer properties.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino derivatives | HCT116 (colon cancer) | 0.001–0.002 | |

| Similar pyrroles | SW620 (colon cancer) | 0.001–0.002 |

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of related compounds found that modifications in the side groups significantly influenced their biological activity. For instance, a derivative with a phenyl group exhibited enhanced interaction with ATP-binding domains of growth factor receptors, potentially leading to antitumor activity .

Synthesis and Derivatives

The synthesis of 2-amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions:

- Formation of Pyrrole Ring : Utilizing diketones or α,β-unsaturated carbonyl compounds through methods like Paal-Knorr synthesis.

- Introduction of Substituents : Employing nucleophilic substitution reactions to introduce functional groups.

- Formation of Carbonitrile Group : Achieved via reactions with suitable nitrile precursors.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like α-cyanoketones and amines. Optimization involves adjusting catalysts (e.g., acetic acid), solvents (e.g., ethanol), and temperature (80–100°C). Monitoring reaction progress via TLC and optimizing stoichiometric ratios of active methylene-containing reagents (e.g., malononitrile derivatives) can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for phenyl groups) and amine protons (δ 4.5–5.5 ppm).

- IR : Confirm nitrile (C≡N) stretches near 2200 cm⁻¹ and amine (N-H) bands around 3300 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve bond angles (e.g., C11–O3–C14: 115.4°) and unit cell parameters (e.g., monoclinic P21/c space group) for structural validation .

Q. How should researchers approach the purification of this compound to minimize by-products?

- Methodological Answer : Use gradient column chromatography with silica gel and a hexane/ethyl acetate eluent system. Recrystallization from ethanol or DCM/hexane mixtures can enhance purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to identify and isolate the target compound .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces, identify electrophilic centers (e.g., nitrile carbon), and calculate activation energies for substitution pathways. Compare computed bond lengths (e.g., C≡N: ~1.15 Å) with crystallographic data to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally related pyrrole derivatives?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., phenyl vs. methyl groups) by comparing experimental unit cell parameters (e.g., a = 12.7408 Å, β = 115.163°) with literature .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments in crowded spectra .

Q. How can structure-activity relationship (SAR) models guide the design of bioactive derivatives?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity, or electron-donating groups (e.g., -OCH₃) to study π-stacking interactions.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Corrogate activity trends with Hammett σ values or calculated logP .

Q. What crystallographic parameters are critical for comparing molecular stability across pyrrole-3-carbonitrile derivatives?

- Methodological Answer : Analyze packing motifs (e.g., π-π interactions between phenyl rings) and hydrogen-bonding networks (e.g., N-H···O/N). Compare thermal displacement parameters (B factors) and torsion angles (e.g., C2–C3–C4–O2: −177.8°) to assess conformational rigidity .

Q. How do electronic effects of substituents influence the pyrrole ring’s aromaticity and reactivity?

- Methodological Answer :

- NMR Chemical Shifts : Electron-withdrawing groups deshield the pyrrole ring, shifting protons upfield.

- DFT Calculations : Evaluate HOMO/LUMO distributions to predict sites for electrophilic attack.

- Kinetic Studies : Compare reaction rates of derivatives in Diels-Alder reactions to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。